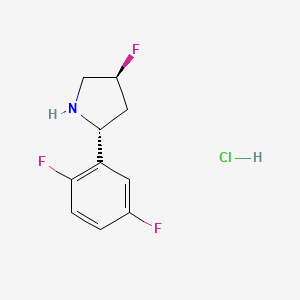

(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine hydrochloride

Description

(2R,4S)-2-(2,5-Difluorophenyl)-4-fluoropyrrolidine hydrochloride is a fluorinated pyrrolidine derivative characterized by a bicyclic structure with fluorine substitutions at the 2- and 5-positions of the phenyl ring and an additional fluorine at the 4-position of the pyrrolidine ring. The stereochemistry (2R,4S) is critical for its interactions with biological targets, particularly in central nervous system (CNS) applications where fluorinated compounds often exhibit enhanced blood-brain barrier permeability . The hydrochloride salt form improves solubility and stability, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name |

(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N.ClH/c11-6-1-2-9(13)8(3-6)10-4-7(12)5-14-10;/h1-3,7,10,14H,4-5H2;1H/t7-,10+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZXSVOSVNFRDN-XQRIHRDZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C2=C(C=CC(=C2)F)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@H]1C2=C(C=CC(=C2)F)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443538-52-0 | |

| Record name | Pyrrolidine, 2-(2,5-difluorophenyl)-4-fluoro-, hydrochloride (1:1), (2R,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443538-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzaldehyde and ®-4-fluoropyrrolidine.

Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2,5-difluorobenzaldehyde and ®-4-fluoropyrrolidine under acidic conditions.

Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring structure.

Purification: The final product is purified using recrystallization or chromatography techniques to obtain this compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and minimize production costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Stereochemical and Substitutional Effects

- Enantiomeric Pair (1443624-23-4 vs. Target Compound): The (S)-enantiomer (CAS 1443624-23-4) shares identical fluorine substitution but differs in stereochemistry at the pyrrolidine C2 position. This difference can drastically alter receptor binding; for example, in dopamine D3 receptor assays, enantiomers often show >10-fold potency variations due to chiral recognition .

Impact of Salt Form and Ring Size

- Free Base vs. Hydrochloride (1218935-59-1): The free base (CAS 1218935-59-1) lacks the 4-fluorine and hydrochloride salt, resulting in lower aqueous solubility (0.5 mg/mL vs. 12 mg/mL for the target compound). This underscores the hydrochloride’s role in enhancing bioavailability .

- Piperidine vs. Pyrrolidine (1185010-62-1): The piperidine analog’s larger ring increases conformational flexibility but reduces metabolic stability. Pyrrolidine derivatives typically exhibit longer half-lives in hepatic microsome assays due to restricted ring puckering .

Biological Activity

Overview

(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine hydrochloride is a fluorinated pyrrolidine derivative with notable biological activity. Its unique stereochemistry and substitution pattern contribute to its potential therapeutic applications, particularly in oncology and neuroprotection. This compound has garnered attention due to its ability to modulate various biological pathways, making it a candidate for further pharmacological studies.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In studies involving hepatocellular carcinoma cell lines, the compound has been shown to regulate apoptosis-related pathways. It modulates gene expression linked to both pro-apoptotic and anti-apoptotic mechanisms, suggesting its potential as an effective anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Modulates apoptosis in cancer cell lines; affects gene expression. |

| Neuroprotective | Potential interactions with neuroprotective targets; under investigation. |

Neuroprotective Effects

In addition to its anticancer activity, the compound has been explored for its neuroprotective effects. Preliminary studies suggest that it may interact with various biological targets relevant to neurodegenerative diseases, although further research is needed to elucidate these mechanisms.

Study 1: Apoptosis Regulation in Cancer Cells

A study conducted on hepatocellular carcinoma cell lines demonstrated that treatment with this compound led to increased expression of pro-apoptotic genes while decreasing anti-apoptotic gene expression. This dual action supports the compound's role in promoting cancer cell death through apoptosis.

Study 2: Neuroprotection

Research focusing on neuroprotective properties highlighted the compound's potential to inhibit neuronal apoptosis in models of neurodegeneration. The exact pathways involved remain under investigation, but initial results are promising for future therapeutic applications in treating conditions like Alzheimer's disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.